(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆ClNO₂ . It belongs to the class of pyrrolidine derivatives and is characterized by a pyrrolidine ring substituted with a benzyl group and a carboxylic acid functional group. The compound is typically found in solid form and is sealed to maintain its stability .
Physical And Chemical Properties Analysis
Scientific Research Applications
Biologically Active Compounds of Plants
Carboxylic acids, including those with structures related to benzylpyrrolidine derivatives, are known for their antioxidant, antimicrobial, and cytotoxic activities. These compounds' effectiveness varies with their structural differences, such as the number of hydroxyl groups and conjugated bonds. For instance, certain carboxylic acids demonstrate significant antimicrobial properties against a range of microbial strains, depending on experimental conditions. This suggests potential applications in developing natural preservatives and antimicrobial agents for food and pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
In the realm of biofuels and biorenewable chemicals, carboxylic acids serve as both a product and an inhibitor in microbial fermentation processes. Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing strategies to increase microbial tolerance and productivity. This knowledge is instrumental in advancing the production of bio-based chemicals and fuels (Jarboe et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous streams, essential for industrial applications like bio-based plastics, relies significantly on liquid-liquid extraction technologies. Recent solvent developments, such as the use of ionic liquids, offer new avenues for efficient and environmentally friendly extraction processes. This research area is critical for the sustainable production of carboxylic acids and their derivatives from biomass (Sprakel & Schuur, 2019).
Carboxylic Acid Bioisosteres in Drug Design
Carboxylic acid bioisosteres, compounds that can mimic the physical or chemical properties of carboxylic acids, play a vital role in drug design. They offer alternatives to overcome the drawbacks associated with carboxylic acid-containing drugs, such as toxicity or limited bioavailability. The exploration of novel carboxylic acid bioisosteres has the potential to improve pharmacological profiles and overcome challenges in modern drug design (Horgan & O’ Sullivan, 2021).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJFGQFCBZKRU-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661583 |
Source
|
Record name | 2-Benzyl-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637020-57-6 |
Source
|
Record name | 2-Benzyl-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.